2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has identified compounds structurally related to the query compound as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cellular replication. These inhibitors show potential in the development of anticancer drugs due to their dual inhibitory action, which can effectively halt the proliferation of cancer cells. The most potent dual inhibitor identified demonstrates significant inhibition of both human TS and DHFR, highlighting the scaffold's promise for therapeutic applications (Gangjee et al., 2008).
Antimicrobial Activity
Derivatives of the query compound have been synthesized and shown to exhibit potent antimicrobial activities against gram-negative bacteria. The structural modifications of these compounds enhance their activity, particularly against Pseudomonas aeruginosa and β-lactamase-producing bacteria, suggesting their potential as lead compounds for developing new antibacterial agents (Kishimoto et al., 1984).
Anticancer Activity
Research into structurally related compounds has also explored their anticancer properties. Certain derivatives have demonstrated appreciable cancer cell growth inhibition across multiple cancer cell lines, underscoring the potential of these compounds in anticancer drug development. This research paves the way for further investigation into the therapeutic applications of such compounds in oncology (Al-Sanea et al., 2020).
Crystal Structure Analysis
Understanding the crystal structures of related compounds provides insight into their molecular interactions and potential binding affinities, which is crucial for drug design. Studies on the crystal structures of similar compounds reveal the molecular conformations and interactions that contribute to their biological activities, aiding in the rational design of more effective therapeutic agents (Subasri et al., 2017).
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-15-11-16(2)22(17(3)12-15)27-21(29)14-33-25-26-20-9-10-32-23(20)24(30)28(25)13-18-5-7-19(31-4)8-6-18/h5-12H,13-14H2,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNKDLCYUWFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
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